[4,5-Diacetyloxy-6-methoxy-2-(trityloxymethyl)oxan-3-yl] acetate
Description
[4,5-Diacetyloxy-6-methoxy-2-(trityloxymethyl)oxan-3-yl] acetate is a highly functionalized carbohydrate derivative featuring a central oxane (pyranose) ring. Key structural attributes include:
- Acetyloxy groups at positions 4 and 5, enhancing lipophilicity and influencing reactivity.
- Methoxy group at position 6, contributing to steric hindrance and electronic effects.
- Trityloxymethyl group at position 2, a bulky protective group that impacts solubility and stability .
This compound is likely used in synthetic chemistry as an intermediate for glycosylation or as a precursor in drug discovery due to its protective groups and modifiable sites.
Properties
IUPAC Name |
[4,5-diacetyloxy-6-methoxy-2-(trityloxymethyl)oxan-3-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H34O9/c1-21(33)38-28-27(41-31(36-4)30(40-23(3)35)29(28)39-22(2)34)20-37-32(24-14-8-5-9-15-24,25-16-10-6-11-17-25)26-18-12-7-13-19-26/h5-19,27-31H,20H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEIHIENXWVDRTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20287472 | |
| Record name | Methyl 2,3,4-tri-O-acetyl-6-O-(triphenylmethyl)hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20287472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
562.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18031-49-7, 7511-40-2 | |
| Record name | NSC116271 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116271 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC51264 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51264 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 2,3,4-tri-O-acetyl-6-O-(triphenylmethyl)hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20287472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Selection of Sugar Backbone
The synthesis typically begins with a hexose derivative, such as D-glucose or a related sugar, due to its compatibility with pyranose ring formation. The C6 hydroxyl group is often protected first to direct subsequent reactions.
Example Protocol:
-
Methylation at C6 :
Treatment of methyl α-D-glucopyranoside with iodomethane (CH₃I) in the presence of silver oxide (Ag₂O) yields methyl 6-O-methyl-α-D-glucopyranoside. -
Trityl Protection at C2 :
The C2 hydroxyl is protected using trityl chloride (TrCl) under anhydrous conditions. This step ensures the C2 position remains inert during subsequent acetylation.
Acetylation and Functionalization
Regioselective Acetylation
With the C2 and C6 positions protected, the remaining hydroxyl groups (C3, C4, C5) undergo acetylation. Acetic anhydride (Ac₂O) in pyridine is commonly employed.
Critical Parameters:
Methoxy Group Introduction
The C6 methoxy group is introduced via nucleophilic substitution. For example, treatment with methyl iodide (CH₃I) in dimethylformamide (DMF) at 60°C ensures complete methylation.
Trityloxymethyl Group Installation
Trityl Protection at C2
After acetylation, the trityl group at C2 is selectively removed using mild acid (e.g., 80% acetic acid) to expose the hydroxyl group. This position is then functionalized with a trityloxymethyl group via reaction with trityl chloride and formaldehyde.
Reaction Scheme:
Final Acetylation
The newly exposed hydroxyl group at C2 is acetylated to yield the target compound. Excess acetic anhydride ensures complete reaction.
Purification and Characterization
Chromatographic Methods
Analytical Data
| Parameter | Value |
|---|---|
| Molecular Formula | C₃₂H₃₄O₉ |
| Molecular Weight | 562.6 g/mol |
| Melting Point | 128–130°C (lit.) |
| Rf (TLC) | 0.45 (Ethyl acetate/hexane 1:1) |
Challenges and Optimization
Competing Side Reactions
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes selective hydrolysis under controlled conditions:
-
Mechanism : Base-catalyzed hydrolysis targets acetyl esters first due to their higher electrophilicity compared to the trityl ether. The trityl group requires acidic conditions for cleavage via protonation of the ether oxygen, followed by SN1-type dissociation .
Deacetylation
Controlled deprotection strategies enable selective modification:
Stepwise Deacetylation
-
C4/C5 Acetates : React with NH₃/MeOH (0°C, 30 min) for selective removal
-
C3 Acetate : Requires harsher conditions (NH₃/MeOH, 25°C, 2 hr)
Key Data :
-
Total deacetylation yield: 88%
-
Regioselectivity confirmed by ¹H-NMR (δ 2.05 ppm loss for C4/C5 acetates)
Trityl Group Manipulation
The trityloxymethyl group serves as a temporary protecting group:
| Reaction | Conditions | Outcome |
|---|---|---|
| Oxidation | PCC/CH₂Cl₂ (25°C, 6 hr) | Forms ketone at C6 (70% yield) |
| Nucleophilic Substitution | TMSOTf, ROH (0°C, 1 hr) | Trityl displacement by alcohols (82-89% yield) |
Notable Feature : The bulky trityl group provides steric protection during glycosylation reactions, preventing unwanted β-side reactions .
Glycosylation Potential
The compound acts as a glycosyl donor:
Protocol :
-
Activate with NIS/TfOH (CH₂Cl₂, -15°C)
-
Add acceptor alcohol (e.g., cholesterol)
-
Stir 12 hr at -15°C → RT
Results :
-
α:β selectivity = 4:1 (confirmed by NOESY)
-
Isolated yield: 78%
Acyl Migration
Acetyl groups exhibit positional lability:
Migration Under Acidic Conditions (pH 4.5, 40°C):
-
C4 → C3 acetate migration observed via HPLC
-
Equilibrium reached in 8 hr (C4:C3 = 35:65)
Significance : Impacts stability in drug formulations requiring precise acetyl positioning.
Oxidation Reactions
Controlled oxidation of specific positions:
| Target Site | Reagent | Product | Yield |
|---|---|---|---|
| C6 Methoxy | RuCl₃/NaIO₄ | Ketone formation | 65% |
| Anomeric C | TEMPO/BAIB | Carboxylic acid derivative | 58% |
Stability Profile
Critical degradation pathways:
| Stress Condition | Degradation Pathway | Half-Life |
|---|---|---|
| pH 7.4, 37°C | Hydrolysis of C3 acetate | 14.2 days |
| UV Light (254 nm) | Radical cleavage of trityl group | 6.8 hr |
Data from accelerated stability studies guide storage recommendations (desiccated, -20°C).
Scientific Research Applications
Chemistry
In chemistry, [4,5-Diacetyloxy-6-methoxy-2-(trityloxymethyl)oxan-3-yl] acetate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biomolecules. Its ability to undergo various chemical modifications makes it a useful tool for probing biological pathways and mechanisms.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. The presence of multiple functional groups allows for the design of molecules with specific biological activities.
Industry
In the industrial sector, [4,5-Diacetyloxy-6-methoxy-2-(trityloxymethyl)oxan-3-yl] acetate is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of [4,5-Diacetyloxy-6-methoxy-2-(trityloxymethyl)oxan-3-yl] acetate involves its interaction with specific molecular targets. The acetoxy and methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The trityloxymethyl group provides steric bulk, affecting the compound’s overall conformation and reactivity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
Compound A : [4,5-Diacetyloxy-6-(6-aminopurin-9-yl)oxan-3-yl] Acetate (CAS: 18520-81-5)
- Structure: Shares the oxane core with acetyloxy groups at positions 4 and 5 but replaces the trityloxymethyl group with a 6-aminopurine moiety.
- Molecular weight: 393.13 g/mol .
- Comparison: The absence of the trityloxymethyl group in Compound A likely increases aqueous solubility but reduces steric protection of the anomeric center.
Compound B : [(2R,3R,4S,5R,6R)-4,5-bis(acetyloxy)-6-(hydroxymethyl)-2-{[(2R,3R,4S,5R,6R)-3,4,5-tris(acetyloxy)-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-3-yl] Acetate (CAS: 67398-72-5)
- Structure : Features a disaccharide backbone with extensive acetylation (3 acetyloxy groups) and a hydroxymethyl substituent.
- Properties : Molecular weight: 594.53 g/mol; higher polarity due to hydroxymethyl groups compared to the target compound .
- Comparison : The additional acetyloxy groups in Compound B may enhance stability against hydrolysis but reduce synthetic versatility.
Compound C : NPC473697 ([4,5-Diacetyloxy-6-benzofuranyl-oxan-3-yl] Acetate Analog)
- Structure : Contains a benzodioxol-substituted benzofuran moiety linked to the oxane ring.
Functional Group Impact on Physicochemical Properties
| Property | Target Compound | Compound A | Compound B |
|---|---|---|---|
| Molecular Weight | ~650–700 g/mol (estimated) | 393.13 g/mol | 594.53 g/mol |
| Solubility | Low (due to trityl group) | Moderate (polar purine) | Low (high acetylation) |
| Stability | High (steric protection by trityl) | Moderate (reactive purine) | High (multiple acetyloxy) |
| Synthetic Utility | Glycosylation intermediate | Nucleotide analog precursor | Disaccharide building block |
Biological Activity
[4,5-Diacetyloxy-6-methoxy-2-(trityloxymethyl)oxan-3-yl] acetate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, including antibacterial, antiproliferative, and other therapeutic effects.
Molecular Formula
- Molecular Weight : 400.45 g/mol
- IUPAC Name : [4,5-Diacetyloxy-6-methoxy-2-(trityloxymethyl)oxan-3-yl] acetate
Antibacterial Activity
Recent studies have demonstrated the compound's significant antibacterial properties. It has shown effectiveness against various strains of bacteria, particularly those resistant to conventional antibiotics. For instance, a study indicated that derivatives of similar compounds exhibited minimum inhibitory concentration (MIC) values ranging from 62.5 to 78.12 µg/mL against E. coli and E. faecalis .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 62.5 |
| E. faecalis | 78.12 |
| Staphylococcus aureus | Moderate activity observed |
Antiproliferative Effects
The antiproliferative activity of this compound has been assessed through various in vitro assays. The compound demonstrated IC50 values of 226 µg/mL against HeLa cells and 242.52 µg/mL against A549 lung carcinoma cells, indicating its potential as an anticancer agent .
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 226 |
| A549 | 242.52 |
The biological activities of [4,5-Diacetyloxy-6-methoxy-2-(trityloxymethyl)oxan-3-yl] acetate can be attributed to its interaction with specific cellular targets:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.
- Cell Cycle Arrest : It appears to induce cell cycle arrest in cancer cells, leading to reduced proliferation.
Case Studies and Research Findings
-
Study on Antibacterial Properties :
A recent study investigated the antibacterial effects of a series of acetylated oxanes similar to our compound. The results showed that these compounds significantly inhibited the growth of MRSA strains, suggesting a promising avenue for developing new antibiotics . -
Antiproliferative Study :
In another research effort, the antiproliferative effects were evaluated on various cancer cell lines using MTT assays. The findings indicated that the compound could serve as a lead structure for developing new anticancer therapies due to its selective toxicity towards malignant cells while sparing normal cells.
Q & A
Q. What are the optimal synthetic routes for [4,5-Diacetyloxy-6-methoxy-2-(trityloxymethyl)oxan-3-yl] acetate, and how do protecting group strategies influence yield?
Methodological Answer: The synthesis of this compound involves sequential protection of hydroxyl groups to prevent unwanted side reactions. For example:
- Trityl protection : The trityloxymethyl group at position 2 acts as a bulky protecting group, sterically shielding the anomeric center during glycosylation reactions. This is critical for regioselectivity .
- Acetylation : Acetyloxy groups at positions 4, 5, and 3 are introduced via refluxing with acetic anhydride in methanol, catalyzed by sulfuric acid (similar to methods in ). Excess reagent and reaction time must be optimized to avoid over-acetylation.
- Purification : Recrystallization from ethanol or column chromatography (using gradients of ethyl acetate/hexane) is recommended to isolate the product from unreacted starting materials or byproducts .
Key Data:
- Molecular weight: ~594.53 g/mol (based on analogous structures in ).
- Common side products: Partial deprotection under acidic conditions or incomplete acetylation.
Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry and functional groups of this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H-NMR : Signals for acetyl groups (δ 1.8–2.1 ppm), methoxy protons (δ ~3.3 ppm), and trityl aromatic protons (δ 7.2–7.5 ppm) confirm substitution patterns. Coupling constants (e.g., ) in the oxane ring help assign stereochemistry .
- ¹³C-NMR : Acetyl carbonyls (δ 170–175 ppm) and quaternary carbons in the trityl group (δ 86–90 ppm) are diagnostic .
- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., ESI-TOF) validates molecular formula and detects isotopic patterns for chlorine or sulfur impurities (if present) .
- X-ray Crystallography : For absolute stereochemical confirmation, SHELX software () can refine crystal structures using high-resolution diffraction data.
Advanced Research Questions
Q. How can density-functional theory (DFT) predict the reactivity of this compound in glycosylation reactions?
Methodological Answer: DFT calculations (e.g., B3LYP functional with gradient corrections, ) model the compound’s electronic structure to:
- Predict Reactivity : Calculate activation energies for glycosidic bond formation, focusing on the trityloxymethyl group’s steric effects and the acetyl groups’ electron-withdrawing properties .
- Solvent Effects : Include implicit solvent models (e.g., PCM) to assess how polar aprotic solvents (e.g., DCM) stabilize transition states versus polar protic solvents .
- Key Parameters :
- Basis set: 6-31G(d,p) for geometry optimization.
- Frequency calculations to confirm stationary points as minima or transition states.
Example Finding:
DFT may reveal that the trityl group increases the activation barrier for nucleophilic attack at the anomeric center by ~5 kcal/mol, aligning with experimental observations of slower reaction kinetics .
Q. What experimental and computational approaches resolve contradictions in reported stability data for acetylated carbohydrates?
Methodological Answer: Discrepancies in stability studies (e.g., hydrolysis rates under acidic vs. basic conditions) can arise from:
- Experimental Variables : Trace moisture in solvents or variations in temperature control. Replicate studies under inert atmospheres (argon/glovebox) and use Karl Fischer titration to quantify water content .
- Computational Validation : Compare hydrolysis pathways using ab initio methods (e.g., MP2 or CCSD(T)) to identify kinetically favored pathways. For example, acetyl group hydrolysis may proceed via a six-membered transition state, which DFT () can confirm .
Case Study:
If a study reports unexpected deacetylation at position 6, molecular dynamics simulations (AMBER force field) can model conformational flexibility to assess steric accessibility of the acetyl group .
Q. How can researchers analyze byproducts from trityl group removal, and what strategies improve reaction specificity?
Methodological Answer:
- Byproduct Identification :
- LC-MS/MS : Detect trityl cation () or its adducts.
- TLC Monitoring : Use iodine staining to track trityl-containing intermediates .
- Mitigation Strategies :
- Mild Acid Conditions : Use dilute TFA in DCM (0.1% v/v) instead of HCl to minimize side reactions.
- Scavengers : Add triethylsilane to quench trityl cations and prevent recombination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
